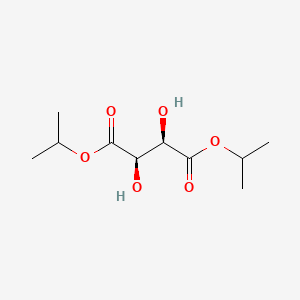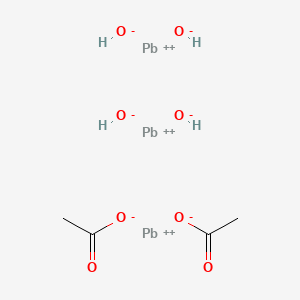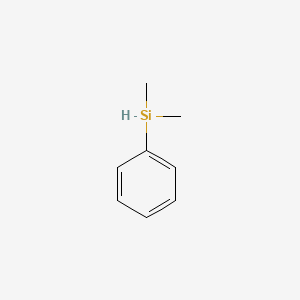
Dimethyl-phenyl-silane
概要
説明
It is a colorless liquid that is commonly used as a silylating agent in various chemical reactions . The compound is known for its ability to introduce silicon-containing groups into organic molecules, making it valuable in synthetic chemistry.
準備方法
Dimethyl-phenyl-silane can be synthesized through several methods. One common synthetic route involves the reaction of phenylmagnesium bromide with dimethyldichlorosilane. The reaction proceeds as follows:
[ \text{C}_6\text{H}_5\text{MgBr} + \text{(CH}_3\text{)}_2\text{SiCl}_2 \rightarrow \text{C}_6\text{H}_5\text{SiH(CH}_3\text{)}_2 + \text{MgBrCl} ]
This reaction is typically carried out in an inert atmosphere to prevent the oxidation of the reagents . Industrial production methods often involve similar reactions but on a larger scale, with careful control of reaction conditions to ensure high yields and purity .
化学反応の分析
Dimethyl-phenyl-silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: It can act as a reducing agent in the presence of catalysts such as palladium or platinum.
Substitution: this compound can undergo substitution reactions where the hydrogen atom attached to silicon is replaced by other functional groups.
Major products formed from these reactions include silanols, siloxanes, and various substituted silanes .
科学的研究の応用
Dimethyl-phenyl-silane has a wide range of applications in scientific research:
作用機序
The mechanism by which dimethyl-phenyl-silane exerts its effects depends on the specific reaction it is involved in. Generally, the silicon-hydrogen bond in the compound is highly reactive and can participate in various chemical transformations. For example, in hydrosilylation reactions, the silicon-hydrogen bond adds across double bonds in the presence of a catalyst, forming new silicon-carbon bonds . The molecular targets and pathways involved in these reactions are typically determined by the nature of the catalyst and the specific reaction conditions .
類似化合物との比較
Dimethyl-phenyl-silane can be compared with other similar organosilicon compounds such as:
Trimethylsilane (CH3SiH3): Unlike this compound, trimethylsilane has three methyl groups attached to silicon. It is less reactive due to the absence of the phenyl group.
Diphenylsilane (C6H5)2SiH2: This compound has two phenyl groups attached to silicon, making it more sterically hindered and less reactive in certain reactions compared to this compound.
Phenylsilane (C6H5SiH3): Phenylsilane has one phenyl group and three hydrogen atoms attached to silicon.
This compound is unique in its balance of reactivity and steric properties, making it a versatile reagent in synthetic chemistry .
特性
IUPAC Name |
dimethyl(phenyl)silane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12Si/c1-9(2)8-6-4-3-5-7-8/h3-7,9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZISUALSZTAEPJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[SiH](C)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
766-77-8 | |
| Record name | Dimethylphenylsilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=766-77-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


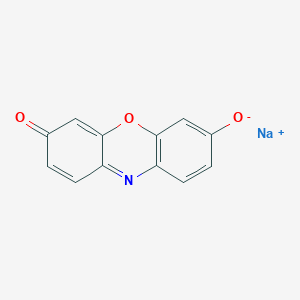
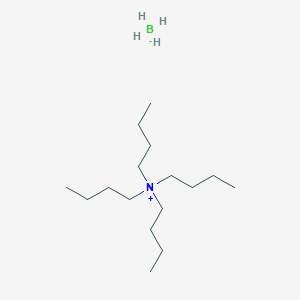
![2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B7799479.png)



